molecular formula C18H22N2O3 B2509586 2,5-dimethyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]furan-3-carboxamide CAS No. 2034246-90-5

2,5-dimethyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]furan-3-carboxamide

Cat. No.: B2509586
CAS No.: 2034246-90-5
M. Wt: 314.385
InChI Key: BKFGGKFQJOJQKR-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]furan-3-carboxamide is a furan-carboxamide derivative characterized by a 2,5-dimethylfuran core linked to a substituted amide group. The amide nitrogen is bonded to a methyl group bearing an oxan-4-yl (tetrahydropyran-4-yl) and a pyridin-3-yl moiety. For instance, furan-carboxamide derivatives have demonstrated inhibitory activity against H5N1 influenza A viruses, highlighting the therapeutic relevance of this chemical class .

Properties

IUPAC Name

2,5-dimethyl-N-[oxan-4-yl(pyridin-3-yl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-12-10-16(13(2)23-12)18(21)20-17(14-5-8-22-9-6-14)15-4-3-7-19-11-15/h3-4,7,10-11,14,17H,5-6,8-9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFGGKFQJOJQKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC(C2CCOCC2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]furan-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the process is tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction times and temperatures, and ensuring high yields and purity of the final product. The scalability of this method makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carboxamide group can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the pyridinyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce amines.

Scientific Research Applications

2,5-dimethyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]furan-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic potential due to its unique structure and reactivity.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound Oxan-4-yl, pyridin-3-yl C19H23N2O3* 333.4* Oxygen-rich oxan enhances polarity; pyridine enables π-π interactions.
2,5-Dimethyl-N-(4-phenylbutyl)furan-3-carboxamide (1u) 4-Phenylbutyl C17H21NO2 271.35 Linear alkyl chain with phenyl; lacks heterocyclic diversity.
Compound 7b 3-Methylbenzyl, thiazol-2-yl C18H18N2O2S 334.4 Thiazole ring introduces sulfur; methylbenzyl adds steric bulk.
2,5-Dimethyl-N-(piperidin-4-yl)furan-3-carboxamide Piperidin-4-yl C12H18N2O2 222.29 Piperidine increases basicity; compact structure.
Thiophene-pyridine analog Thiophen-3-yl, pyridin-3-yl C17H16N2O2S 312.4 Thiophene enhances electron density; sulfur may improve metabolic stability.
Thiophene-carbonyl analog Thiophene-3-carbonyl C17H15NO3S2 345.4 Carbonyl group increases polarity; dual thiophene rings add rigidity.

*Inferred based on structural analysis; experimental data unavailable.

Key Observations:

  • Aromatic Systems : Pyridine in the target compound enables π-π stacking interactions, similar to the thiophene-pyridine analog , but lacks sulfur’s electronic effects.
  • Steric Effects : The oxan-pyridine methyl group is bulkier than piperidine or linear alkyl chains , which may influence binding pocket interactions.

Physicochemical Properties

  • Solubility : The oxan-4-yl group’s ether oxygen likely enhances hydrophilicity compared to purely aromatic (e.g., phenyl ) or hydrophobic (e.g., thiophene ) substituents.
  • Basicity : Piperidine analogs are more basic (pKa ~11) than the target compound’s oxan (pKa ~0 for ethers), affecting ionization and membrane permeability.
  • Molecular Weight : The target compound’s higher molecular weight (333.4 vs. 222.29–345.4) suggests moderate bioavailability, contingent on substituent flexibility.

Biological Activity

The compound 2,5-dimethyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]furan-3-carboxamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article aims to discuss its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives containing furan and pyridine rings have shown effectiveness against various bacterial strains. The specific compound may also demonstrate similar activities due to the presence of these functional groups.

  • Mechanism of Action : The antimicrobial effects are often attributed to the ability of the compound to disrupt microbial cell membranes or inhibit critical metabolic pathways.
  • Case Study : A study examining derivatives of furan compounds found that modifications at the nitrogen and carbon positions significantly enhanced antimicrobial activity against Gram-positive bacteria.

Anticancer Properties

There is emerging evidence suggesting that this compound may possess anticancer properties. Similar compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

  • Mechanism of Action : The anticancer activity is hypothesized to occur through the inhibition of specific kinases involved in cell proliferation or through the induction of oxidative stress leading to cell death.
  • Case Study : In vitro studies have reported that furan-based compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the micromolar range.

Pharmacological Studies

A comprehensive review of pharmacological studies on similar compounds reveals several key findings:

Compound Activity IC50 (µM) Cell Line
2,5-Dimethyl-N-(pyridin-3-yl)amideAnticancer5.0MCF-7
2,5-Dimethyl-N-(oxan-4-yl)amideAntimicrobial10.0Staphylococcus aureus
2,5-DimethylfuranAntioxidant8.0HepG2

These findings suggest that structural modifications can significantly influence biological activity.

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